1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group and a 2,5-dichlorophenylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the 2,5-dichlorophenylthio methyl group: This step involves the nucleophilic substitution reaction where a suitable thiol (2,5-dichlorothiophenol) reacts with a methylating agent to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid .
- Sulfur-containing pyrazoles and pyrazolines .
Uniqueness
1-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the 2,5-dichlorophenylthio methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)sulfanylmethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-1-2-8(13)10(5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNOEMDKHXERX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCN2C=CC(=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57266283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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